molecular formula C18H23ClF2N4O2 B2592588 EST64454 HCl

EST64454 HCl

Cat. No. B2592588
M. Wt: 400.8 g/mol
InChI Key: YJZGDOPAALDWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of EST64454 involves a five-step process that is suitable for production scale . The synthetic route includes the following steps:

    Formation of the pyrazole core: The synthesis begins with the formation of the pyrazole core, which involves the reaction of 3,4-difluorophenylhydrazine with an appropriate diketone.

    Etherification: The pyrazole core is then subjected to etherification with an alkyl halide to introduce the methoxyethyl group.

    Piperazine coupling: The resulting intermediate is coupled with piperazine to form the piperazinyl derivative.

    Acetylation: The piperazinyl derivative is acetylated to introduce the ethanone group.

    Purification: The final compound is purified to obtain EST64454 with high purity.

Chemical Reactions Analysis

EST64454 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted derivatives of EST64454, which can be further analyzed for their pharmacological properties .

Comparison with Similar Compounds

EST64454 is unique compared to other sigma-1 receptor antagonists due to its high solubility, permeability, and metabolic stability . Similar compounds include:

EST64454 stands out due to its favorable pharmacokinetic profile and potential for clinical use in pain management .

properties

IUPAC Name

1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O2.ClH/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;/h2-5,12H,6-11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZGDOPAALDWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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